molecular formula C24H36N2O2S B11503379 1-(Adamantan-1-YL)-4-[2-methyl-5-(propan-2-YL)benzenesulfonyl]piperazine

1-(Adamantan-1-YL)-4-[2-methyl-5-(propan-2-YL)benzenesulfonyl]piperazine

Cat. No.: B11503379
M. Wt: 416.6 g/mol
InChI Key: MPKJGHCFBGEXBG-UHFFFAOYSA-N
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Description

1-(Adamantan-1-YL)-4-[2-methyl-5-(propan-2-YL)benzenesulfonyl]piperazine is a complex organic compound that features a unique combination of adamantane and piperazine structures. Adamantane is a diamondoid hydrocarbon known for its stability and rigidity, while piperazine is a heterocyclic organic compound commonly used in pharmaceuticals. The compound’s distinct structure makes it a subject of interest in various fields, including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Adamantan-1-YL)-4-[2-methyl-5-(propan-2-YL)benzenesulfonyl]piperazine typically involves multiple steps, starting with the preparation of adamantane derivatives. One common method involves the reductive amination of adamantane-1-carbaldehyde with aromatic amines . The reaction conditions often include the use of reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This could include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Adamantan-1-YL)-4-[2-methyl-5-(propan-2-YL)benzenesulfonyl]piperazine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield adamantane ketones, while reduction could produce adamantane alcohols.

Scientific Research Applications

1-(Adamantan-1-YL)-4-[2-methyl-5-(propan-2-YL)benzenesulfonyl]piperazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Adamantan-1-YL)-4-[2-methyl-5-(propan-2-YL)benzenesulfonyl]piperazine involves its interaction with specific molecular targets. The adamantane moiety is known to enhance the compound’s stability and facilitate its binding to hydrophobic pockets in proteins. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: 1-(Adamantan-1-YL)-4-[2-methyl-5-(propan-2-YL)benzenesulfonyl]piperazine is unique due to its combination of adamantane and piperazine structures, which confer both stability and versatility. This makes it particularly valuable in drug design and materials science, where such properties are highly sought after.

Properties

Molecular Formula

C24H36N2O2S

Molecular Weight

416.6 g/mol

IUPAC Name

1-(1-adamantyl)-4-(2-methyl-5-propan-2-ylphenyl)sulfonylpiperazine

InChI

InChI=1S/C24H36N2O2S/c1-17(2)22-5-4-18(3)23(13-22)29(27,28)26-8-6-25(7-9-26)24-14-19-10-20(15-24)12-21(11-19)16-24/h4-5,13,17,19-21H,6-12,14-16H2,1-3H3

InChI Key

MPKJGHCFBGEXBG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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